Calcifediol

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Calcifediol is synthesized in the liver through the hydroxylation of cholecalciferol (vitamin D3) at the 25-position . This enzymatic reaction is primarily catalyzed by the enzyme CYP2R1, although other enzymes such as mitochondrial CYP27A1 can also contribute . The reaction conditions typically involve the presence of these enzymes and appropriate cofactors to facilitate the hydroxylation process.

Industrial Production Methods: Industrial production of this compound involves the extraction and purification of cholecalciferol from natural sources, followed by its enzymatic conversion to this compound. The process includes several steps such as extraction, purification, enzymatic hydroxylation, and final purification to obtain high-purity this compound suitable for pharmaceutical use .

Analyse Des Réactions Chimiques

Types of Reactions: Calcifediol undergoes several types of chemical reactions, including hydroxylation, oxidation, and reduction . The primary reaction is the hydroxylation of cholecalciferol to form this compound . Further hydroxylation of this compound in the kidney produces calcitriol, the active form of vitamin D .

Common Reagents and Conditions:

Hydroxylation: Enzymes such as CYP2R1 and CYP27A1, along with necessary cofactors.

Oxidation and Reduction: Various oxidizing and reducing agents can be used in laboratory settings to study the chemical properties of this compound.

Major Products Formed:

Calcitriol (1,25-dihydroxyvitamin D3): Formed by further hydroxylation of this compound in the kidney.

Other Metabolites: Various hydroxylated and oxidized derivatives of this compound can be formed under different experimental conditions.

Applications De Recherche Scientifique

Vitamin D Deficiency Treatment

Calcifediol is used effectively to treat vitamin D deficiency, particularly in populations at risk, such as the elderly or those with limited sun exposure. A study demonstrated that this compound soft capsules significantly increased serum 25-hydroxyvitamin D levels compared to cholecalciferol, indicating a faster and more effective response to treatment .

Table 1: Efficacy of this compound vs. Cholecalciferol

| Treatment Type | Increase in 25(OH)D Levels (ng/mL) | Percentage Achieving Target Levels (%) |

|---|---|---|

| This compound | 23.2 (biweekly), 6.1 (monthly) | 86% (biweekly), 42.7% (monthly) |

| Cholecalciferol | Lower than this compound | Not specified |

Immunomodulatory Effects

This compound has shown promise in modulating immune responses, which may be beneficial in managing autoimmune diseases and infections. Research indicates that this compound can reduce inflammatory markers and enhance immune function by influencing T-cell activity and cytokine production .

Case Study: this compound in COVID-19 Management

A large-scale study found that patients treated with this compound had a significantly lower risk of severe outcomes from COVID-19 compared to those receiving standard care or cholecalciferol . The study suggested that this compound might enhance the immune response against viral infections.

Safety and Efficacy Profiles

Recent clinical trials have established the safety profile of this compound at various dosages. In a trial involving young adults with vitamin D deficiency, over 80% reached target serum levels after four months of treatment without significant adverse effects .

Table 2: Safety Profile of this compound Treatment

| Dosage (μg/week) | Total Adverse Events (%) | Serious Adverse Events (%) |

|---|---|---|

| Placebo | 38.4 | 8.2 |

| This compound 75 | 33.5 | 4.4 |

| This compound 100 | 41.4 | 1.9 |

Future Directions and Research Opportunities

The ongoing research into this compound's applications suggests potential avenues for further exploration:

- Chronic Disease Management: Investigating the role of this compound in chronic diseases such as diabetes, cardiovascular diseases, and certain cancers.

- Pediatric Applications: Exploring its efficacy and safety in children, particularly those with conditions leading to vitamin D deficiency.

- Long-term Studies: Conducting long-term studies to assess the sustained effects of this compound supplementation on health outcomes.

Mécanisme D'action

Calcifediol exerts its effects by being converted to calcitriol, the active form of vitamin D, in the kidney . Calcitriol binds to the vitamin D receptor (VDR), a nuclear receptor that functions as a transcription factor to regulate the expression of genes involved in calcium and phosphate homeostasis . This regulation affects various physiological processes, including intestinal calcium absorption, renal calcium reabsorption, and bone mineralization .

Comparaison Avec Des Composés Similaires

Cholecalciferol (Vitamin D3): The precursor to calcifediol, synthesized in the skin upon exposure to sunlight.

Ergocalciferol (Vitamin D2): A plant-derived form of vitamin D, also hydroxylated to form 25-hydroxyergocalciferol.

Calcitriol (1,25-dihydroxyvitamin D3): The active hormonal form of vitamin D, produced by further hydroxylation of this compound.

Comparison:

Cholecalciferol vs. This compound: this compound is more hydrophilic and less prone to sequestration in adipose tissue compared to cholecalciferol.

This compound vs. Ergocalciferol: this compound is more potent and has a more predictable dose-response curve compared to ergocalciferol.

This compound vs. Calcitriol: this compound is a precursor to calcitriol and is used to assess vitamin D status, while calcitriol is the active form that exerts physiological effects.

This compound’s unique properties, such as its rapid and predictable increase in serum 25-hydroxyvitamin D levels, make it a valuable compound for both clinical and research applications .

Propriétés

Key on ui mechanism of action |

Calcidiol is transformed in the kidney by 25-hydroxyvitamin D3-1-(alpha)-hydroxylase to calcitriol, the active form of vitamin D3. Calcitriol binds to intracellular receptors that then function as transcription factors to modulate gene expression. Like the receptors for other steroid hormones and thyroid hormones, the vitamin D receptor has hormone-binding and DNA-binding domains. The vitamin D receptor forms a complex with another intracellular receptor, the retinoid-X receptor, and that heterodimer is what binds to DNA. In most cases studied, the effect is to activate transcription, but situations are also known in which vitamin D suppresses transcription. Calcitriol increases the serum calcium concentrations by: increasing GI absorption of phosphorus and calcium, increasing osteoclastic resorption, and increasing distal renal tubular reabsorption of calcium. Calcitriol appears to promote intestinal absorption of calcium through binding to the vitamin D receptor in the mucosal cytoplasm of the intestine. Subsequently, calcium is absorbed through formation of a calcium-binding protein. |

|---|---|

Numéro CAS |

19356-17-3 |

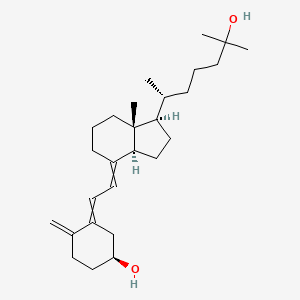

Formule moléculaire |

C27H44O2 |

Poids moléculaire |

400.6 g/mol |

Nom IUPAC |

(1R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexan-1-ol |

InChI |

InChI=1S/C27H44O2/c1-19-10-13-23(28)18-22(19)12-11-21-9-7-17-27(5)24(14-15-25(21)27)20(2)8-6-16-26(3,4)29/h11-12,20,23-25,28-29H,1,6-10,13-18H2,2-5H3/b21-11+,22-12?/t20-,23-,24-,25+,27-/m1/s1 |

Clé InChI |

JWUBBDSIWDLEOM-LQOOILFQSA-N |

SMILES |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

SMILES isomérique |

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@@H](CCC3=C)O)C |

SMILES canonique |

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CCC3=C)O)C |

Apparence |

Solid powder |

Key on ui other cas no. |

64719-49-9 19356-17-3 36149-00-5 |

Description physique |

Solid |

Pictogrammes |

Acute Toxic; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Insoluble |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

25 Hydroxycholecalciferol 25 Hydroxycholecalciferol Monohydrate 25 Hydroxyvitamin D 3 25 Hydroxyvitamin D3 25-Hydroxycholecalciferol 25-Hydroxycholecalciferol Monohydrate 25-Hydroxyvitamin D 3 25-Hydroxyvitamin D3 Anhydrous, Calcifediol Calcidiol Calcifediol Calcifediol Anhydrous Calcifediol, (3 alpha,5Z,7E)-Isomer Calcifediol, (3 beta,5E,7E)-Isomer Calderol Dedrogyl Hidroferol Monohydrate, 25-Hydroxycholecalciferol |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.